molecular formula C10H11NO3S B1400297 Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro- CAS No. 900174-36-9

Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-

Cat. No. B1400297
M. Wt: 225.27 g/mol
InChI Key: ZQINYAVNNDZHIT-UHFFFAOYSA-N
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Description

“Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-” is a chemical compound with the molecular formula C10H11NO3S. It is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and is industrially useful .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Highly Stereoselective Synthesis of Epoxy-Amides : Research demonstrates the reaction of benzaldehyde derivatives with stabilized sulfur ylides for the highly stereoselective synthesis of epoxy-amides, useful in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).
  • Selective Oxidation Catalysis : A study explores using NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating potential applications in industrial chemistry (Iraqui, Kashyap, & Rashid, 2020).
  • Formation of Heterocyclic Compounds : Research on the synthesis and reactions of picolinaldehyde derivatives with metal ions sheds light on their potential as analytical reagents (Otomo & Kodama, 1973).

Biological and Biotechnological Applications

  • Enhanced Bioproduction of Benzaldehyde : A study discusses the use of Pichia pastoris in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde, an important molecule in the flavor industry (Craig & Daugulis, 2013).

properties

IUPAC Name

5-nitro-2-propan-2-ylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQINYAVNNDZHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728437
Record name 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-

CAS RN

900174-36-9
Record name 2-[(1-Methylethyl)thio]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900174-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-5-nitrobenzaldehyde (2.99 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and propane-2-thiol (1.35 g, 17.7 mmol) were dissolved in 10.0 ml, DMF in a 50 mL, round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 24 h. After cooling the mixture was added to 150 mL of saturated potassium carbonate solution. The yellow-brown solid was filtered, washed with water and further purified by chromatography on silica gel using 10:1 petroleum ether 60-80 and ether as eluent. Yield: 1.81 g, 50%, yellow solid. 1H NMR (200 MHz, CDCl3): δ 1.46 (d, J=6.9 Hz, 6H), 3.67 (septet, J=6.9 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H), 8.32 (dd, J=2.5, 8.7 Hz, 1H), 8.66 (d, J=2.5 Hz, 1H), 10.3 (s, 1H) ppm. 13C NMR (50 MHz, CDCl3): δ 22.5, 36.6, 127.2, 127.4, 127.9, 133.4, 144.7, 150.8, 189.1.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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